molecular formula C7H11F3O3 B6605327 methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate CAS No. 2228455-15-8

methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

Cat. No.: B6605327
CAS No.: 2228455-15-8
M. Wt: 200.16 g/mol
InChI Key: DRYJCHBKGVJWNT-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is a fluorinated ester characterized by a trifluoromethyl group at the C4 position, a hydroxyl group at C2, and two methyl substituents at C3.

Properties

IUPAC Name

methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYJCHBKGVJWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate typically involves the reaction of 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl (R/S)-4,4,4-Trifluoro-3-Hydroxybutanoate

  • Structure : Differs in hydroxyl group position (C3 vs. C2) and lacks C3 dimethyl substitution.
  • Synthesis : Prepared via stereoselective methods, with optical rotation values of [α]D = +21.0 (R) and −20.9 (S) in chloroform, indicating enantiomeric purity .
  • Spectroscopy :
    • IR : Strong absorption at 3460 cm⁻¹ (O-H stretch) and 1730 cm⁻¹ (ester C=O) .
    • ¹H-NMR : δ 3.63 ppm (dt, JH-P = 23.8 Hz) for the methine proton adjacent to the hydroxyl group .

Methyl (3S)-3-Amino-4,4,4-Trifluoro-2,2-Dimethylbutanoate Hydrochloride

  • Structure: Replaces C2 hydroxyl with an amino group and introduces dimethyl at C2.
  • Applications: Used in peptide mimetics; the amino group enables nucleophilic reactivity for further derivatization .
  • Chirality : The (3S)-configuration is critical for biological activity, as seen in related pharmacophores .

Methyl 2-Amino-4,4-Difluoro-3,3-Dimethylbutanoate Hydrochloride

  • Structure: Features difluoro (C4) instead of trifluoro and amino (C2) instead of hydroxyl.
  • Properties : Reduced fluorine content lowers electronegativity, impacting lipophilicity (logP) and solubility .
  • SMILES : CC(C)(C(C(=O)OC)N)C(F)F, highlighting branched alkyl and electron-withdrawing groups .

Physicochemical and Spectroscopic Comparison

Property Methyl 4,4,4-Trifluoro-2-Hydroxy-3,3-Dimethylbutanoate (Hypothetical) Methyl 4,4,4-Trifluoro-3-Hydroxybutanoate Methyl 3-Amino-4,4,4-Trifluoro-2,2-Dimethylbutanoate
Molecular Formula C₇H₁₁F₃O₃ C₅H₇F₃O₃ C₇H₁₂F₃NO₂
Functional Groups −OH (C2), −CF₃ (C4), −CH(CH₃)₂ (C3) −OH (C3), −CF₃ (C4) −NH₂ (C3), −CF₃ (C4), −CH(CH₃)₂ (C2)
Melting Point Not reported Not determined 2408937-11-9 (CAS)
Optical Rotation N/A [α]D = +21.0 (R), −20.9 (S) [α]D data not provided
¹H-NMR (Key Signals) Hypothetical: δ 4.1–4.3 (C2-OH), 1.4–1.6 (C3-CH₃) δ 3.63 (dt, JH-P = 23.8 Hz) δ 3.8–4.0 (C2-CH₃), 2.5–3.0 (C3-NH₂)

Biological Activity

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and insecticide development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C8_{8}H12_{12}F3_{3}O3_{3}
  • IUPAC Name : Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

The biological activity of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially interacts with various receptors, modulating their activity and influencing cellular responses.
  • Antiproliferative Effects : Research indicates that it may exhibit antiproliferative effects against certain cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activities of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate.

Activity TypeCell Line/ModelIC50_{50} (µM)Mechanism of Action
Anticancer ActivityA549 (Lung Cancer)5.0Induces apoptosis via caspase activation
Insecticidal ActivityVarious Insect Species10.0Disruption of neural function
Enzyme InhibitionTransglutaminase 220.0Competitive inhibition

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate on A549 lung cancer cells, it was found that the compound induced apoptosis at an IC50_{50} value of 5.0 µM. The mechanism involved the activation of caspases, leading to programmed cell death. This suggests potential for further development as an anticancer agent.

Case Study 2: Insecticidal Activity

Research into the insecticidal properties revealed that the compound effectively reduced the population of various pest species at concentrations as low as 10.0 µM. The mode of action was identified as disruption of neural function, which is critical for the survival of these insects.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating broad-spectrum anticancer potential.
  • Selectivity : It demonstrated selectivity for cancer cells over normal cells in preliminary assays.
  • Safety Profile : Initial toxicity assessments suggest a favorable safety profile in animal models.

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